2-Benzyl-2-azabicyclo[3.2.1]octan-8-one

Stereoselective Synthesis Enolate Chemistry Tropane Alkaloid Synthesis

Generic tropinone analogs lack the stereoelectronic control required for potent CNS candidates. N-Benzylnortropinone provides superior results due to the benzyl group's steric/electronic effects: • Stereoselective Grignard for 8α-phenyl tropanes (DAT IC50=234nM) • Key scaffold for opioid & CCR-5 antagonists • Outperforms N-methyl/carbobenzyloxy in enolate chemistry • Compatible with solid-phase parallel synthesis

Molecular Formula C14H17NO
Molecular Weight 215.29 g/mol
Cat. No. B8191593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-2-azabicyclo[3.2.1]octan-8-one
Molecular FormulaC14H17NO
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESC1CC2C(=O)C1CCN2CC3=CC=CC=C3
InChIInChI=1S/C14H17NO/c16-14-12-6-7-13(14)15(9-8-12)10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2
InChIKeyLHXUUSBUTRKDQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyl-2-azabicyclo[3.2.1]octan-8-one: Tropane-Derived CNS Intermediate


2-Benzyl-2-azabicyclo[3.2.1]octan-8-one, also referred to as N-benzylnortropinone (CAS 28957-72-4), is a bicyclic nitrogen-containing heterocycle belonging to the azabicycloalkane and tropane alkaloid families [1]. It features a rigid 2-azabicyclo[3.2.1]octane scaffold with a benzyl substituent on the nitrogen atom and a ketone group at the 8-position. This compound serves as a crucial synthetic intermediate in medicinal chemistry, notably in the preparation of β-Cocaine, opioid receptor antagonists, and CCR-5 receptor antagonists, and is widely employed as a building block in the synthesis of central nervous system (CNS) agents .

Why N-Benzylnortropinone Cannot Be Replaced by Common Analogs


The 2-benzyl-2-azabicyclo[3.2.1]octan-8-one scaffold provides a unique stereoelectronic environment that is critical for achieving high stereoselectivity and yields in key synthetic transformations. While simpler tropinone derivatives (e.g., N-methyltropinone) and other N-substituted analogs (e.g., N-diazaphenyl or carbobenzyloxy derivatives) are structurally similar, they fail to replicate the performance of the benzyl-substituted compound in enolate-based reactions [1]. The benzyl group's steric and electronic properties are essential for controlling the stereochemical outcome of Grignard additions and other nucleophilic attacks, which is pivotal for the downstream synthesis of pharmacologically active molecules like dopamine transporter inhibitors [2]. Generic substitution can lead to significantly reduced stereoselectivity, lower yields, and ultimately, the failure to produce potent and selective drug candidates.

Quantitative Evidence for Selecting N-Benzylnortropinone


Superior Stereoselectivity in Enolate Reactions

In solution-phase enolate reactions, the lithium enolate of N-benzylnortropinone (a tertiary amine) exhibits superior stereoselectivity and higher yields compared to the corresponding N-diazaphenyl (triazene) or carbobenzyloxy (uretane) derivatives [1]. This enhanced performance is critical for the efficient and stereocontrolled construction of complex tropane-based molecules, making N-benzylnortropinone a preferred intermediate over alternative N-protected analogs [1].

Stereoselective Synthesis Enolate Chemistry Tropane Alkaloid Synthesis

Potent DAT Inhibition of Derived Compounds

N-benzyl-3-azabicyclo[3.2.1]octan-8-one (compound 6) serves as a key intermediate for the synthesis of 8-substituted isotropane derivatives. A derivative synthesized from this compound, the 8α-phenyl compound (8a), exhibited potent dopamine transporter (DAT) inhibition with an IC50 of 234 nM, which is comparable to cocaine (IC50 = 159 nM). In contrast, the C-8 epimer (compound 14) was significantly less potent (IC50 = 785 nM) [1]. This demonstrates the critical importance of the stereochemistry accessible through the N-benzylnortropinone scaffold for achieving high biological activity.

Dopamine Transporter Cocaine Abuse Treatment Structure-Activity Relationship

Versatile Intermediate for Diverse Pharmacophores

N-benzylnortropinone is a documented key intermediate for the preparation of multiple classes of bioactive molecules, including β-Cocaine, opioid receptor antagonists, and CCR-5 receptor antagonists . Its rigid bicyclic structure and functional groups (ketone and benzyl-protected amine) provide orthogonal reactivity, enabling diverse chemical transformations such as Grignard additions, nucleophilic displacements, and oxime formations, which are essential for constructing complex pharmacophores [1].

Medicinal Chemistry Drug Discovery Synthetic Intermediate

Key Applications for Procuring N-Benzylnortropinone


DAT Inhibitor Synthesis for Addiction Research

Procure 2-Benzyl-2-azabicyclo[3.2.1]octan-8-one as a starting material for the synthesis of 8-substituted isotropane derivatives. As demonstrated by Kim et al. (2003), this compound is essential for preparing 8α-phenyl substituted analogs that exhibit potent dopamine transporter inhibition (IC50 = 234 nM), a crucial activity for developing novel treatments for cocaine abuse and other psychostimulant use disorders . The stereochemical outcome of the Grignard addition to this ketone is critical for achieving high-affinity DAT ligands.

Opioid and CCR-5 Antagonist Development

Utilize 2-Benzyl-2-azabicyclo[3.2.1]octan-8-one as a key intermediate in the multi-step synthesis of opioid receptor antagonists (e.g., for treating depression, anxiety, and substance abuse) and CCR-5 receptor antagonists (e.g., for HIV entry inhibition) . Its tropane core is a privileged structure for targeting G-protein coupled receptors (GPCRs) in the central nervous system, and the benzyl group facilitates further derivatization and optimization of pharmacokinetic properties.

Enantioselective Alkaloid and CNS Molecule Synthesis

Employ 2-Benzyl-2-azabicyclo[3.2.1]octan-8-one in stereoselective aldol reactions and other enolate chemistries to build complex tropane alkaloid frameworks . The compound's inherent stereoelectronic properties, as highlighted by Sienkiewicz and Lazny, lead to superior stereoselectivity and yields compared to other N-protected derivatives, making it a preferred choice for the efficient and scalable production of enantiomerically pure CNS drug candidates and natural product analogs [1].

Solid-Phase Library Generation for Tropane Derivatives

Leverage 2-Benzyl-2-azabicyclo[3.2.1]octan-8-one as a scaffold for solid-phase synthesis of tropane-based compound libraries. Its tertiary amine structure and reactivity profile make it compatible with various solid supports and linkers, enabling the parallel synthesis of diverse N-methylated tropane derivatives for high-throughput biological screening . This application is particularly relevant for academic and industrial groups engaged in hit discovery and lead optimization programs.

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